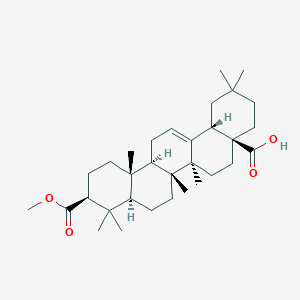
3 beta-O-acetyloleanolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido oleanólico 3 beta-O-acetilado es un compuesto triterpenoide pentacíclico derivado del ácido oleanólico. Se aísla de las semillas de Vigna sinensis K. y es conocido por sus diversas actividades biológicas, incluyendo propiedades anticancerígenas y antiangiogénicas . Este compuesto ha despertado un interés significativo en la investigación científica debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
El ácido oleanólico 3 beta-O-acetilado puede sintetizarse mediante varios métodos. Una ruta sintética común implica la acetilación del ácido oleanólico. La reacción normalmente utiliza anhídrido acético en presencia de un catalizador como la piridina . Las condiciones de reacción a menudo incluyen el reflujo de la mezcla a temperaturas elevadas para garantizar la acetilación completa. Los métodos de producción industrial pueden implicar la extracción de ácido oleanólico de fuentes vegetales seguida de una modificación química para obtener ácido oleanólico 3 beta-O-acetilado .
Análisis De Reacciones Químicas
El ácido oleanólico 3 beta-O-acetilado experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes derivados. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Las reacciones de reducción pueden convertir el ácido oleanólico 3 beta-O-acetilado en sus alcoholes correspondientes. El borohidruro de sodio es un agente reductor típico utilizado en estas reacciones.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo acetoxi.
Hidrólisis: El grupo acetoxi puede hidrolizarse en condiciones ácidas o básicas para producir ácido oleanólico.
Aplicaciones Científicas De Investigación
El ácido oleanólico 3 beta-O-acetilado tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como materia prima para la síntesis de diversos derivados con posibles actividades biológicas.
Biología: El compuesto se ha estudiado por su capacidad para inducir la apoptosis en las células cancerosas e inhibir la angiogénesis
Medicina: La investigación ha demostrado su potencial como agente anticancerígeno, particularmente en el carcinoma de colon y el cáncer oral
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.
Mecanismo De Acción
El mecanismo de acción del ácido oleanólico 3 beta-O-acetilado involucra varios objetivos moleculares y vías:
Inducción de la apoptosis: El compuesto induce la apoptosis en las células cancerosas activando las caspasas y aumentando la expresión de proteínas proapoptóticas.
Antiangiogénesis: Inhibe la linfangiogénesis inducida por el factor de crecimiento endotelial vascular (VEGF), previniendo así el crecimiento tumoral y la metástasis.
Antiinflamatorio: El compuesto modula las vías inflamatorias inhibiendo la producción de citoquinas proinflamatorias.
Comparación Con Compuestos Similares
El ácido oleanólico 3 beta-O-acetilado es estructuralmente similar a otros triterpenoides pentacíclicos como el ácido oleanólico y el ácido ursólico . exhibe actividades biológicas únicas que lo distinguen de estos compuestos:
Ácido ursólico: Similar al ácido oleanólico, el ácido ursólico también tiene actividades antiinflamatorias y anticancerígenas.
Compuestos similares
- Ácido oleanólico
- Ácido ursólico
- Cucurbitacina B
Estos compuestos comparten similitudes estructurales y exhiben actividades biológicas comparables, lo que los convierte en valiosos en diversas aplicaciones de investigación científica .
Propiedades
Fórmula molecular |
C32H50O4 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-10-methoxycarbonyl-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-27(2)15-17-32(26(34)35)18-16-30(6)20(22(32)19-27)9-10-24-29(5)13-11-21(25(33)36-8)28(3,4)23(29)12-14-31(24,30)7/h9,21-24H,10-19H2,1-8H3,(H,34,35)/t21-,22+,23+,24-,29+,30-,31-,32+/m1/s1 |
Clave InChI |
HDWYAPCZHCDUNP-JVZQWSIASA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)C(=O)OC |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)C(=O)OC)C)C)C2C1)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



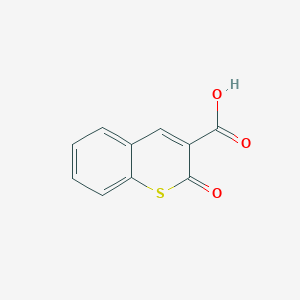
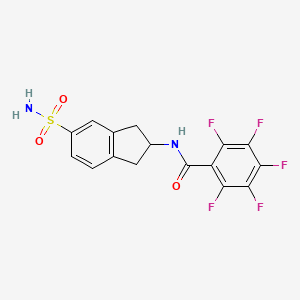
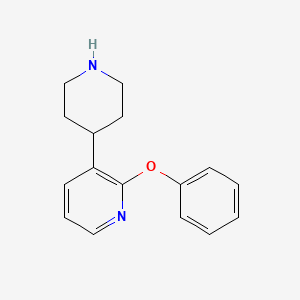

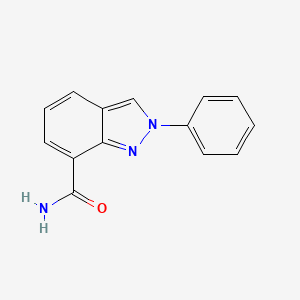
![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)

